molecular formula C21H18N2OS2 B11035882 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone

Cat. No.: B11035882
M. Wt: 378.5 g/mol
InChI Key: NTLLCQZWWOJRMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is a complex organic compound that features a benzothiazole ring and a tetrahydrocarbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone typically involves multi-step organic reactions. One possible route includes:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of Tetrahydrocarbazole: This involves the reduction of carbazole using hydrogenation or other reducing agents.

    Coupling Reaction: The final step involves coupling the benzothiazole derivative with the tetrahydrocarbazole derivative using a suitable linker, such as ethanone, under specific conditions like the presence of a base or catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the ethanone linker.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanol
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethane
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanoic acid

Uniqueness

The uniqueness of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H18N2OS2

Molecular Weight

378.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone

InChI

InChI=1S/C21H18N2OS2/c24-20(13-25-21-22-16-9-3-6-12-19(16)26-21)23-17-10-4-1-7-14(17)15-8-2-5-11-18(15)23/h1,3-4,6-7,9-10,12H,2,5,8,11,13H2

InChI Key

NTLLCQZWWOJRMC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CSC4=NC5=CC=CC=C5S4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.